![molecular formula C13H9BrO2S B8603865 2-[(3-bromophenyl)thio]Benzoic acid](/img/structure/B8603865.png)
2-[(3-bromophenyl)thio]Benzoic acid
概要
説明
2-[(3-bromophenyl)thio]Benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to a phenylthio group, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)thio]Benzoic acid typically involves the reaction of 3-bromothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reaction, where 3-bromothiophenol is reacted with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-[(3-bromophenyl)thio]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3-bromophenyl)thio]Benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(3-bromophenyl)thio]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylthio group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
2-(4-Bromophenylthio)benzoic Acid: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenylthio)benzoic Acid: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylphenylthio)benzoic Acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-[(3-bromophenyl)thio]Benzoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C13H9BrO2S |
|---|---|
分子量 |
309.18 g/mol |
IUPAC名 |
2-(3-bromophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |
InChIキー |
WTURFORPERPPRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
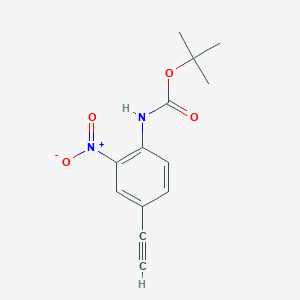
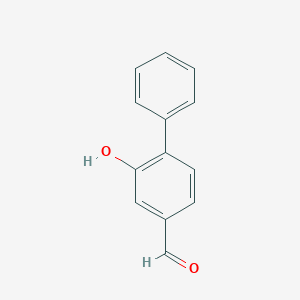
![4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride](/img/structure/B8603791.png)
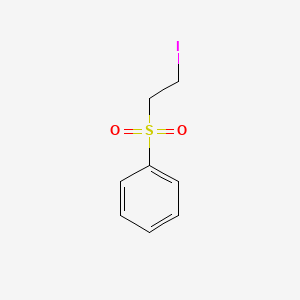
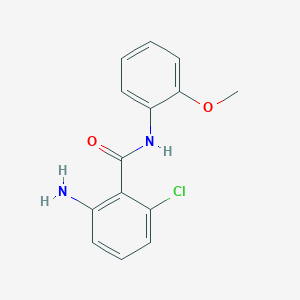
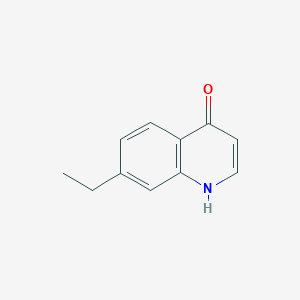
![3-[(2-Phenyl-4-thiazolyl)methoxy]benzoic acid](/img/structure/B8603819.png)
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B8603832.png)
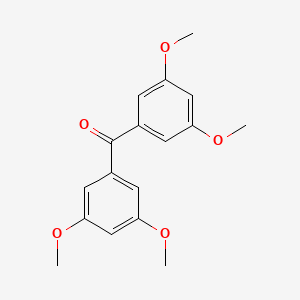
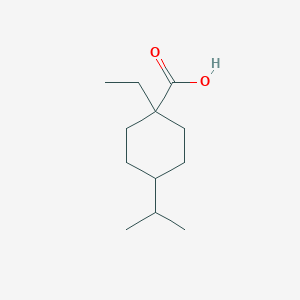
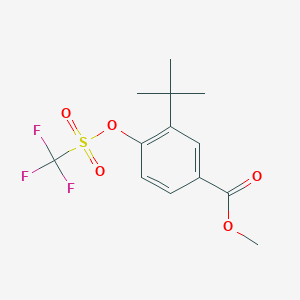
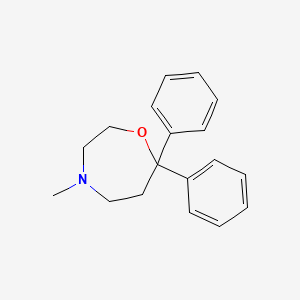
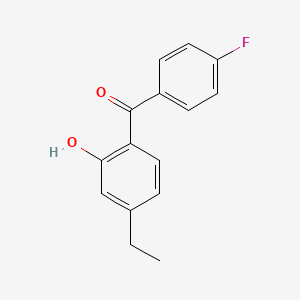
![4-N-(3-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8603881.png)
